molecular formula C19H20N2O4 B2459330 Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate CAS No. 2034581-08-1

Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2459330
CAS No.: 2034581-08-1
M. Wt: 340.379
InChI Key: SBSXWIBFPVXAOB-UHFFFAOYSA-N
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Description

Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is used in various fields, including pharmaceutical studies and organic synthesis.

Properties

IUPAC Name

methyl 4-(3-pyridin-4-yloxypiperidine-1-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-12-2-3-17(13-21)25-16-8-10-20-11-9-16/h4-11,17H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSXWIBFPVXAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the pyridin-4-yloxy and benzoate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and therapeutic applications.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate include other piperidine and pyridine derivatives, such as:

  • Piperidine
  • Pyridine
  • Piperidine-1-carboxamides

Uniqueness

This compound is unique due to its specific chemical structure, which combines the piperidine and pyridine moieties with a benzoate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various scientific research applications.

Biological Activity

Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with related compounds.

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent attachment of the pyridin-4-yloxy and benzoate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Chemical Structure:

  • Molecular Formula: C19H20N2O4
  • Molecular Weight: 340.3731 g/mol
  • IUPAC Name: Methyl 4-(3-pyridin-4-yloxypiperidine-1-carbonyl)benzoate

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may bind to specific receptors or enzymes, influencing signaling pathways that lead to therapeutic effects. The exact mechanism remains under investigation, but studies suggest interactions with muscarinic acetylcholine receptors and potential modulation of neurotransmitter systems .

Therapeutic Applications

  • Cancer Therapy:
    • Recent studies indicate that derivatives of piperidine compounds, including this compound, exhibit anticancer properties. For instance, compounds similar in structure have shown cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents .
  • Neurodegenerative Diseases:
    • The compound has been explored for its potential in treating Alzheimer's disease through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, providing symptomatic relief in neurodegenerative conditions .
  • Antioxidant Activity:
    • Some studies have highlighted the antioxidant properties of piperidine derivatives, which may help mitigate oxidative stress-related damage in cells. This activity could be beneficial in various pathological conditions where oxidative stress plays a role .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
This compoundContains a piperidine ring and pyridine moietyPotential for diverse biological activities
Methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoateSimilar piperidine structureDifferent heterocyclic component affecting activity
4-(pyridin-3-yloxy)piperidineContains a pyridine instead of a benzoateVarying biological profile due to structural differences

This table illustrates how this compound stands out due to its unique combination of functional groups, which may confer distinct biological activities not found in other similar compounds.

Case Studies and Research Findings

Recent literature has documented various case studies involving the biological activity of this compound:

  • Anticancer Activity:
    • A study demonstrated that a related piperidine derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Alzheimer's Disease Research:
    • Investigations into piperidine derivatives have shown promise in dual inhibition of cholinesterases, suggesting that modifications to the piperidine structure can improve pharmacological profiles .

Q & A

Basic: What synthetic strategies are commonly employed for Methyl 4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate, and what critical reagents are utilized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Coupling Reactions : Amide bond formation between the piperidine and benzoate moieties using coupling agents like EDCI/HOBt or DCC .

Functionalization : Introduction of the pyridinyloxy group via nucleophilic substitution or Mitsunobu reactions (e.g., using DIAD and triphenylphosphine) .

Esterification : Methylation of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄).
Key Reagents :

  • Coupling Agents : EDCI, DCC.
  • Catalysts : DMAP for esterification.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

Molecular Docking : Tools like AutoDock Vina predict binding poses by simulating interactions between the compound’s functional groups (e.g., pyridine, carbonyl) and target active sites .

Molecular Dynamics (MD) Simulations : Assess binding stability over time using software like GROMACS, focusing on hydrogen bonding and hydrophobic interactions .

QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods evaluate electronic interactions in enzyme-substrate complexes .

Basic: Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.8–8.1 ppm, piperidine CH₂ groups at δ 1.5–3.0 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (~1680–1720 cm⁻¹ for ester and amide groups) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak matching C₁₉H₂₁N₂O₅⁺) .

Advanced: How can researchers resolve discrepancies in reported biological activity (e.g., conflicting IC₅₀ values)?

Methodological Answer:

Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding) .

Impurity Analysis : Quantify by-products via HPLC; impurities >95% may skew results .

Structural Confirmation : Re-characterize batches with NMR to rule out degradation or isomerization .

Basic: What storage conditions ensure the compound’s stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
  • Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation.
  • Light Sensitivity : Protect from UV light by wrapping vials in aluminum foil .

Advanced: Design a SAR study to optimize the compound’s efficacy against kinase targets.

Methodological Answer:

Scaffold Modifications :

  • Replace pyridinyloxy with substituted phenyl groups to assess steric effects.
  • Vary the piperidine ring substituents (e.g., methyl, fluoro) .

In Vitro Testing :

  • Screen analogs against kinase panels (e.g., PI3K, MAPK) using fluorescence-based assays .
  • Measure IC₅₀ values and selectivity indices.

Data Analysis :

  • Use PCA (Principal Component Analysis) to correlate structural features with activity .

Basic: What purification methods address common synthesis impurities?

Methodological Answer:

  • By-Products : Unreacted starting materials or diastereomers.
  • Purification Steps :
    • Liquid-Liquid Extraction : Separate polar impurities using ethyl acetate and brine.
    • Column Chromatography : Isolate the target compound with gradient elution (e.g., 10–50% EtOAc in hexane) .
    • Recrystallization : Use ethanol/water mixtures for final polishing .

Advanced: How to evaluate the compound’s mechanism in cancer models?

Methodological Answer:

Pathway Inhibition :

  • Treat cancer cells (e.g., MCF-7, A549) and quantify apoptosis via Annexin V/PI staining.
  • Assess PI3K/Akt pathway modulation using Western blotting (phospho-Akt antibodies) .

Gene Knockdown : Use siRNA to silence target genes and confirm dependency .

In Vivo Validation : Xenograft models with dose-response studies (e.g., 10–100 mg/kg, oral administration) .

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